molecular formula C24H25NO B6132848 1-(3,4-DIMETHYLPHENYL)-6,6-DIMETHYL-2-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE

1-(3,4-DIMETHYLPHENYL)-6,6-DIMETHYL-2-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE

Cat. No.: B6132848
M. Wt: 343.5 g/mol
InChI Key: GWZCMJYUQUJBEM-UHFFFAOYSA-N
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Description

1-(3,4-DIMETHYLPHENYL)-6,6-DIMETHYL-2-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

The synthesis of 1-(3,4-DIMETHYLPHENYL)-6,6-DIMETHYL-2-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve the use of green chemistry approaches, such as the use of biocatalysts like Saccharomyces cerevisiae and natural deep eutectic solvents .

Chemical Reactions Analysis

1-(3,4-DIMETHYLPHENYL)-6,6-DIMETHYL-2-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , and radical approaches for protodeboronation . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-6,6-DIMETHYL-2-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used, but it often involves the formation of stable intermediates through carbon–carbon bond formation reactions .

Comparison with Similar Compounds

1-(3,4-DIMETHYLPHENYL)-6,6-DIMETHYL-2-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE can be compared with other similar compounds, such as 1-(3,4-dimethylphenyl)-3-methyl-5-pyrazolone . These compounds share structural similarities but differ in their specific functional groups and reactivity. The unique combination of aromatic and aliphatic components in this compound makes it distinct and valuable for specific applications.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-6,6-dimethyl-2-phenyl-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO/c1-16-10-11-19(12-17(16)2)25-21(18-8-6-5-7-9-18)13-20-22(25)14-24(3,4)15-23(20)26/h5-13H,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZCMJYUQUJBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=C2C4=CC=CC=C4)C(=O)CC(C3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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